molecular formula C25H20F3N3OS B2949926 3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 878970-89-9

3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2949926
CAS RN: 878970-89-9
M. Wt: 467.51
InChI Key: HFTUGAIUKLITHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a compound with a trifluoromethylphenyl isocyanate . The reaction is typically carried out in a nonchlorinated organic solvent at a controlled temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on the specific structure of the compound. For example, some compounds with a trifluoromethyl group have bizarre behaviors due to the incorporation of fluorine in the organic molecules .

Mechanism of Action

The mechanism of action of similar compounds often involves interaction with various biological targets. For example, some trifluoromethyl group-containing drugs are known to interact with the calcitonin gene-related peptide (CGRP) receptor .

Safety and Hazards

The safety and hazards associated with similar compounds often depend on the specific structure of the compound. For example, some compounds with a trifluoromethyl group are classified as Acute Tox. 2 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 Target Organs Respiratory system .

Future Directions

The future directions for research on similar compounds often involve the development of new drugs. For example, many new drug molecules approved by the FDA contain fluorine or fluorine-containing functional groups .

properties

IUPAC Name

3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3OS/c26-25(27,28)15-9-6-10-16(13-15)30-23(32)22-21(29)20-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)31-24(20)33-22/h1-3,6-10,13H,4-5,11-12,29H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTUGAIUKLITHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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